CP55,667

Übersicht

Beschreibung

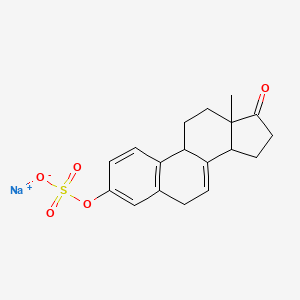

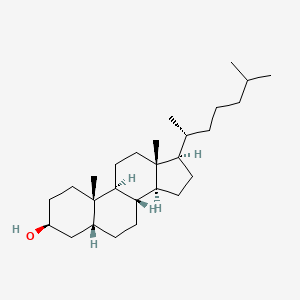

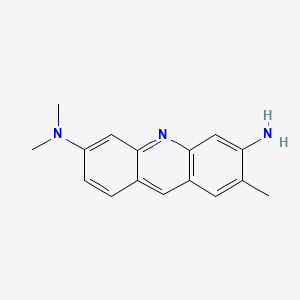

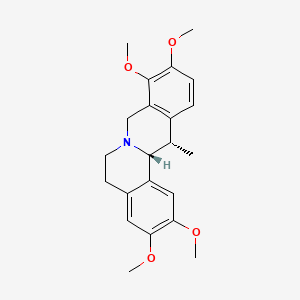

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is an alkylbenzene and a ring assembly.

Wissenschaftliche Forschungsanwendungen

Forschung zum Endocannabinoid-System

CP 55,940 ist ein synthetisches Cannabinoid, das die Wirkungen des natürlich vorkommenden THC nachahmt, einer der psychoaktiven Verbindungen, die in Cannabis gefunden werden . Es wurde 1974 von Pfizer entwickelt, aber nie vermarktet. Derzeit wird es als Forschungsinstrument zur Untersuchung des Endocannabinoid-Systems verwendet .

Zentrosomale Organisation

CP55,667 wurde als Schlüsselkomponente der zentrosomalen Organisation in Dictyostelium identifiziert . Es ist eine Komponente der zentrosomalen Kernstruktur und verbleibt während des gesamten Zellzyklus am Zentrosom . Dies deutet auf eine strukturelle Rolle von this compound am Zentrosom hin .

Neuroprotektion

CP 55,940 hat neuroprotektive Wirkungen gezeigt, indem es die intrazelluläre Kalziumfreisetzung reduziert und den Hippocampus-Zelltod in kultivierten Neuronen reduziert, die hohen NMDA-Spiegeln ausgesetzt sind .

Mitochondrialer Schutz

CP 55,940 hat schützende Wirkungen auf Rattenhirn-Mitochondrien bei Paraquat-Exposition gezeigt .

Krebsforschung

CP 55,940 induziert Zelltod in NG 108-15-Maus-Neuroblastom x Ratten-Gliom-Hybrid-Hirntumorzellen .

Verhaltensstudien

CP 55,940 wird häufig in Referenz- oder Kontrollstudien in der Cannabinoidforschung verwendet, und seine Wirkungen sind sowohl in Verhaltenstests als auch in Rezeptorbindungsassays robust .

Forschung zur aversiven Reaktion

CP 55,940 induziert in einer Konzentration von 1 mg/kg eine konditionierte Ortsaversion (CPA), und der CPA-Effekt von CP 55,940 wird durch astrogliale CB1Rs vermittelt . Die Hemmung der Cyclooxygenase-2 (COX-2) eliminiert die durch CP 55,940 induzierte CPA bei Mäusen, die nur CB1Rs in Astrozyten exprimieren .

Regulierung der synaptischen Übertragung

CP 55,940 reguliert die glutamaterge und GABAerge Übertragung im lateralen Habenula (LHb) unterschiedlich, wobei es eine kanonische und schaltungsspezifische Inhibition beider Systeme und eine entgegengesetzte Potenzierung der synaptischen Glutamatfreisetzung zeigt, die durch die Aktivierung von CB1-Rezeptoren vermittelt wird .

Wirkmechanismus

Target of Action

CP55,667, also known as 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol or CP 55940, primarily targets the G-protein coupled receptor 55 (GPR55) . GPR55 is a receptor activated by L-alpha-lysophosphatidylinositol and is suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells .

Mode of Action

This compound acts as a high-affinity ligand for GPR55 . Upon binding, it induces a conformational change in the receptor, which triggers a cascade of intracellular events. This leads to the release of calcium ions from intracellular stores via the heterotrimeric G protein GNA13 and RHOA .

Biochemical Pathways

The activation of GPR55 by this compound affects several biochemical pathways. It plays crucial roles in critical processes involved in the normal physiology of the body, such as immune function. It also plays a role in pathological processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .

Result of Action

The activation of GPR55 by this compound can lead to various molecular and cellular effects. For instance, it can modulate immune function and influence processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .

Biochemische Analyse

Biochemical Properties

CP55,667 acts as an antagonist and inverse agonist on the GPR55 receptor . The interaction of this compound with GPR55 is concentration-dependent . This interaction plays a significant role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to influence cell function. It has been suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells . It has also been demonstrated to inhibit cell-specific proliferation of B and T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the GPR55 receptor . As an antagonist and inverse agonist, this compound can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that its activity data across species can be viewed interactively .

Metabolic Pathways

The specific metabolic pathways involving this compound are not fully detailed in the available literature. It is known that this compound interacts with the GPR55 receptor, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its interaction with the GPR55 receptor, it is likely that this compound may interact with various transporters or binding proteins .

Subcellular Localization

While specific subcellular localization of this compound is not fully detailed in the available literature, it is known that this compound interacts with the GPR55 receptor . This interaction could potentially influence the subcellular localization of this compound.

Eigenschaften

IUPAC Name |

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CP 55940 in the body?

A1: CP 55940 primarily acts as a potent agonist of the cannabinoid type 1 receptor (CB1R). [, , , , , ] This receptor is predominantly found in the central nervous system (CNS), influencing various physiological processes. []

Q2: How does CP 55940 interact with CB1R?

A2: CP 55940 binds to the CB1R, mimicking the actions of endogenous cannabinoids like anandamide. [] This binding triggers a cascade of intracellular signaling events. []

Q3: What are the downstream effects of CP 55940 binding to CB1R?

A3: CP 55940 binding to CB1R primarily leads to the inhibition of adenylate cyclase, reducing cyclic AMP (cAMP) production. [, , , , , , ] This inhibition of cAMP production is pertussis toxin-sensitive, suggesting the involvement of Gi/Go proteins. [, , , , ]

Q4: Does CP 55940 affect other signaling pathways?

A4: Besides cAMP inhibition, CP 55940 has been linked to the activation of the mitogen-activated protein kinase (MAPK) pathway in CHO cells transfected with the human CB1R and in the human astrocytoma cell line U373 MG. [, ] This activation is also pertussis toxin-sensitive but independent of cAMP. []

Q5: Does CP 55940 interact with the CB2 receptor?

A5: While CP 55940 exhibits high affinity for both CB1R and CB2R, its effects are primarily attributed to its action on CB1R. [, , ] Some studies suggest a role for CB2 receptors in specific contexts, but further research is needed. [, ]

Q6: How does the potency of CP 55940 compare to other cannabinoids?

A6: CP 55940 is considered more potent than Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis, in various assays, including antinociception and GTPγS binding. [, ]

Q7: Are there specific amino acid residues in CB1R crucial for CP 55940 binding and function?

A7: Research suggests that Lys192 in the third transmembrane domain of CB1R is crucial for the binding of CP 55940, as its mutation significantly affects the compound's affinity. [, ] Interestingly, this residue appears less critical for the binding of the cannabinoid WIN55212-2. [] Similarly, mutations in Ile2.62 and Asp2.63 in the second transmembrane helix of CB1R primarily affected the potency of CP 55940 without impacting its binding affinity, highlighting their role in signal transduction. []

Q8: What is the molecular formula and weight of CP 55940?

A8: The molecular formula of CP 55940 is C23H38O2, and its molecular weight is 346.55 g/mol.

Q9: Is there information available regarding the spectroscopic data for CP 55940?

A9: While the provided research doesn't delve into detailed spectroscopic analysis, further investigation in specialized databases would be necessary to obtain such information.

Q10: Are there sex differences in the pharmacological effects of CP 55940?

A11: Studies in rats suggest sex differences in the antinociceptive effects of CP 55940, with females exhibiting greater sensitivity. [] This difference might be linked to a higher affinity of CP 55940 for CB1R in females. []

Q11: What are the primary in vitro and in vivo models used to study CP 55940's effects?

A12: In vitro studies commonly utilize cell lines such as CHO cells transfected with human CB1R or the human astrocytoma cell line U373 MG to investigate CP 55940's effects on signal transduction pathways. [, , , ] Additionally, rat primary neuronal cell cultures from the cortex, striatum, and cerebellum have been employed to assess its influence on cAMP production. []

Q12: What is known about the toxicology and safety profile of CP 55940?

A12: While the provided research focuses on its pharmacological actions, detailed toxicology and safety data are limited. Considering its potent effects on the CNS, further research is essential to thoroughly assess its potential toxicity and long-term effects.

Q13: What analytical methods are commonly employed to study CP 55940?

A14: Common methods include radioligand binding assays to determine receptor affinity and functional assays like cAMP accumulation or GTPγS binding to assess its efficacy in activating signaling pathways. [1, 4, 6, 14, 26, 29-31] Supercritical fluid chromatography with mass spectrometry (SFC-MS) has been proposed as a reliable method for separating and detecting CP 55940 and other synthetic cannabinoids in plant products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.